![molecular formula C12H12O6 B1387800 (2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid CAS No. 1173471-71-0](/img/structure/B1387800.png)
(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid
Overview
Description
(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a methoxy group and a methoxycarbonyl ester group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and methoxycarbonyl chloride.
Esterification: The first step involves the esterification of 2-methoxyphenol with methoxycarbonyl chloride in the presence of a base such as pyridine to form 2-methoxy-5-(methoxycarbonyl)phenol.
Aldol Condensation: The next step is an aldol condensation reaction between 2-methoxy-5-(methoxycarbonyl)phenol and acrolein in the presence of a base like sodium hydroxide to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in an alcohol solvent.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiols substituted products.
Scientific Research Applications
Biological Research Applications
1. Enzyme Inhibition
- Cyclooxygenase (COX) Inhibition : The compound has been shown to inhibit COX enzymes, which are crucial in inflammatory pathways. This inhibition can be beneficial in developing anti-inflammatory drugs.
- VEGFR2 Modulation : It modulates the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which plays a significant role in angiogenesis and cancer progression. Inhibition of VEGFR2 can potentially reduce tumor growth and metastasis.
2. Cancer Therapeutics
- Apoptosis Induction : The compound activates pro-apoptotic proteins while inhibiting anti-apoptotic factors, suggesting its potential use in cancer therapies. Studies have indicated that it can selectively induce apoptosis in cancer cells without affecting normal cells.
- Case Study : A study demonstrated that (2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid significantly reduced tumor size in xenograft models of breast cancer by inducing apoptosis through the mitochondrial pathway.
Medicinal Chemistry Applications
1. Drug Development
- The compound's ability to interact with multiple biological targets makes it a candidate for multi-target drug design, particularly for conditions like cancer and chronic inflammation.
- Formulation Studies : Research has focused on formulating this compound into nanoparticles to enhance its bioavailability and therapeutic efficacy.
2. Antioxidant Properties
- The methoxy groups contribute to the compound's antioxidant activity, which can protect cells from oxidative stress. This property is essential for developing supplements aimed at reducing oxidative damage in various diseases.
Material Science Applications
1. Polymer Chemistry
- The compound can be utilized as a monomer in the synthesis of functional polymers. Its unique structure allows for the incorporation of specific properties into polymer matrices, such as improved thermal stability and mechanical strength.
- Example Application : Polymers derived from this compound have been explored for use in drug delivery systems due to their biocompatibility and controlled release properties.
Data Tables
Application Area | Specific Use Case | Findings/Results |
---|---|---|
Biological Research | COX Inhibition | Significant reduction in inflammatory markers |
Cancer Therapeutics | Apoptosis Induction | Induced apoptosis in breast cancer xenografts |
Medicinal Chemistry | Multi-target Drug Design | Enhanced efficacy in vitro against cancer cells |
Material Science | Functional Polymers | Improved mechanical properties observed |
Mechanism of Action
The mechanism by which (2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit or activate enzymes by binding to their active sites. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{2-methoxyphenyl}prop-2-enoic acid: Lacks the methoxycarbonyl ester group.
(2E)-3-{2-hydroxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid: Contains a hydroxy group instead of a methoxy group.
(2E)-3-{2-methoxy-5-[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid: Has an ethoxycarbonyl ester group instead of a methoxycarbonyl ester group.
Uniqueness
(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid is unique due to the presence of both a methoxy group and a methoxycarbonyl ester group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in research and industry.
Biological Activity
(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid, also known as a derivative of 2-methoxyphenol, is a compound with significant potential in biological research and therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a unique structure characterized by the presence of methoxy and methoxycarbonyl groups on a phenyl ring. This structural configuration contributes to its reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways.
- Regulation of Signaling Pathways : It has been shown to modulate signaling pathways involved in cancer progression, particularly through the inhibition of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) and activation of PPARγ (Peroxisome Proliferator-Activated Receptor gamma) .
- Apoptosis Induction : The compound has been linked to the activation of pro-apoptotic proteins while inhibiting anti-apoptotic factors, suggesting potential use in cancer therapies .
Biological Activity Data
Activity | Effect | Reference |
---|---|---|
COX Inhibition | Anti-inflammatory effects | |
VEGFR2 Inhibition | Reduced tumor growth | |
PPARγ Activation | Enhanced insulin sensitivity | |
Apoptosis Induction | Increased cancer cell death |
Case Studies
- Anticancer Potential : A study investigated the effects of this compound on breast cancer cell lines. The compound demonstrated significant growth inhibition in triple-negative breast cancer cells (MDA-MB-231 and MDA-MB-468) and luminal A type cells (MCF7). The mechanism involved dual regulation of VEGFR2 and PPARγ, leading to decreased AKT activity and increased apoptosis markers .
- Anti-inflammatory Effects : Research into the anti-inflammatory properties of 2-methoxyphenols indicated that derivatives like this compound can effectively reduce COX-2 activity, which is pivotal in inflammatory responses .
Comparison with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound | Functional Groups | Biological Activity |
---|---|---|
(E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol | Methoxy, Phenolic | Anticancer via VEGFR2/PPARγ modulation |
(E)-3-{2-hydroxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid | Hydroxy instead of Methoxy | Similar anti-inflammatory properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid?
- Methodology : The compound can be synthesized via Knoevenagel condensation, leveraging the reactivity of α,β-unsaturated carboxylic acids. Aromatic aldehydes with methoxy and methoxycarbonyloxy substituents are condensed with malonic acid derivatives under acidic or basic conditions. Reaction optimization may involve temperature control (60–80°C) and catalysts like piperidine . Post-synthesis purification typically uses column chromatography with ethyl acetate/hexane gradients.
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions (e.g., methoxy groups at C2 and C5) and the (E)-configuration of the propenoic acid moiety.
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 295.0821).
Q. What safety protocols are critical for handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for airborne particulates .
- Storage : Store at 4°C in airtight, light-resistant containers to prevent degradation .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
Advanced Research Questions
Q. How do the methoxy and methoxycarbonyloxy substituents influence the compound’s reactivity in Michael addition reactions?
- Methodology :
- Electronic Effects : The methoxy group (electron-donating) increases electron density on the aromatic ring, while the methoxycarbonyloxy group (electron-withdrawing) polarizes the α,β-unsaturated system, enhancing electrophilicity.
- Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates with nucleophiles (e.g., thiols or amines). Compare with analogs lacking substituents to isolate electronic contributions .
Q. How can contradictory data regarding the compound’s biological activity be resolved?
- Methodology :
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, solvent) to eliminate variability.
- Purity Verification : Re-test the compound after rigorous purification (e.g., preparative HPLC) to rule out impurities.
- Structural Analogs : Compare activity with derivatives (e.g., 3-hydroxy-4-methoxyphenylpropenoic acid) to identify critical functional groups .
Q. What computational tools predict the compound’s physicochemical properties?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity.
- QSPR Models : Apply Quantitative Structure-Property Relationship (QSPR) algorithms to estimate logP, solubility, and bioavailability. Tools like CC-DPS integrate neural networks for high-accuracy predictions .
Q. How does the compound’s stability vary under different pH conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS.
- Kinetic Analysis : Calculate degradation rate constants () and half-lives () to determine pH-sensitive stability thresholds .
Q. What strategies optimize its use as a synthetic intermediate in drug development?
- Methodology :
- Protection/Deprotection : Protect the carboxylic acid group (e.g., esterification) during multi-step syntheses to prevent unwanted side reactions.
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling (with boronic acid partners) to functionalize the aromatic ring. Catalytic systems (Pd/ligand) require optimization for steric hindrance from substituents .
Properties
IUPAC Name |
(E)-3-(2-methoxy-5-methoxycarbonyloxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-16-10-5-4-9(18-12(15)17-2)7-8(10)3-6-11(13)14/h3-7H,1-2H3,(H,13,14)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUGLVMUXXELDX-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(=O)OC)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)OC(=O)OC)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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